molecular formula C7H4F3NO2 B119990 6-(Trifluoromethyl)nicotinic acid CAS No. 231291-22-8

6-(Trifluoromethyl)nicotinic acid

Cat. No. B119990
M. Wt: 191.11 g/mol
InChI Key: JNYLMODTPLSLIF-UHFFFAOYSA-N
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Patent
US09301526B2

Procedure details

A solution of 2,2,6,6-tetramethylpiperidin (198.8 g, 1.41 mol) in tetrahydrofuran (1.5 L) was added n-butyl-lithium (564 mL, 1.41 mol) dropwise at −78° C. Then the mixture was stirred from −78° C.˜−30° C. for 30 minutes. Then the mixture was cooled to −78° C. and a solution of 6-(trifluoromethyl)nicotinic acid (90 g, 1.47 mol) in tetrahydrofuran (2.5 L) added dropwise at −78° C., then the mixture was stirred from −78° C.-−40° C. for 1 hour. The mixture was cooled to −78° C. and a solution of hexachloroethane (222.5 g, 0.94 mol) was added to the reaction mixture dropwise. The mixture was stirred at −78° C. for 3 hours. Aqueous ammoniumchloride (1500 mL) was added to the mixture slowly at −78° C. and the mixture was stirred at room temperature for 20 minutes. The mixture was extracted with ethyl acetate (1 L*3). The combined organic layer was concentrated and the residue was purified by silica gel chromatography eluted with dichloromethane: methanol=20:1 to yield 4-chloro-6-(trifluoromethyl)nicotinic acid (Int-11) (85 g, 80%) as a brown solid.
Quantity
198.8 g
Type
reactant
Reaction Step One
Quantity
564 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
222.5 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:28])([F:27])[C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][N:19]=1.[Cl:29]C(Cl)(Cl)C(Cl)(Cl)Cl.[Cl-].[NH4+]>O1CCCC1>[Cl:29][C:25]1[C:21]([C:22]([OH:24])=[O:23])=[CH:20][N:19]=[C:18]([C:17]([F:16])([F:27])[F:28])[CH:26]=1 |f:4.5|

Inputs

Step One
Name
Quantity
198.8 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
564 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
FC(C1=NC=C(C(=O)O)C=C1)(F)F
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
222.5 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Four
Name
Quantity
1500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred from −78° C.˜−30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred from −78° C.-−40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1 L*3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.